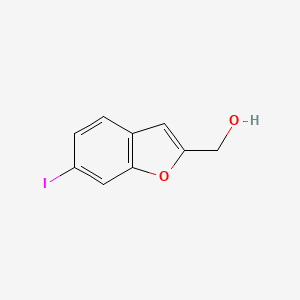![molecular formula C17H21N3O3 B1650015 3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one CAS No. 1103520-52-0](/img/structure/B1650015.png)
3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure combining morpholine and quinoxaline moieties, which contribute to its diverse chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone such as glyoxal or benzil under acidic conditions.
Introduction of the Morpholine Moiety: The morpholine ring is introduced through nucleophilic substitution reactions.
Cyclization and Functionalization: The final step involves cyclization and functionalization to form the hexahydropyrido[1,2-a]quinoxalin-6-one structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to make the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can be employed to modify the quinoxaline core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives .
Applications De Recherche Scientifique
3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structure and biological activity.
Material Science: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those related to oxidative stress and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine Derivatives: Compounds such as 2-(Morpholine-4-carbonyl)thiazolidin-4-one share structural similarities and exhibit comparable biological activities.
Quinoxaline Derivatives: Compounds like 2,3-dichloroquinoxaline and its derivatives are structurally related and have similar applications in medicinal chemistry.
Uniqueness
3-(Morpholinocarbonyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one is unique due to its combined morpholine and quinoxaline moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
1103520-52-0 |
|---|---|
Formule moléculaire |
C17H21N3O3 |
Poids moléculaire |
315.37 |
Nom IUPAC |
3-(morpholine-4-carbonyl)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one |
InChI |
InChI=1S/C17H21N3O3/c21-16-15-3-1-2-6-20(15)14-5-4-12(11-13(14)18-16)17(22)19-7-9-23-10-8-19/h4-5,11,15H,1-3,6-10H2,(H,18,21) |
Clé InChI |
UZTSQHPPCVMFFA-UHFFFAOYSA-N |
SMILES |
C1CCN2C(C1)C(=O)NC3=C2C=CC(=C3)C(=O)N4CCOCC4 |
SMILES canonique |
C1CCN2C(C1)C(=O)NC3=C2C=CC(=C3)C(=O)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol](/img/structure/B1649935.png)
![2-Chlorobenzo[h]quinoline-3-carbaldehyde](/img/structure/B1649936.png)

![4-(azepane-1-sulfonyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]piperazine-1-carboxamide](/img/structure/B1649938.png)
![N-[1-(carbamoylmethyl)piperidin-4-yl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B1649940.png)
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B1649941.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[4-(N-methyl2-fluorobenzenesulfonamido)phenoxy]acetamide](/img/structure/B1649943.png)
![N-(2,6-dimethylphenyl)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxamide](/img/structure/B1649946.png)
![2-{2-[(6-Bromo-3-nitroquinolin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1649947.png)


![N-[(pyridin-3-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B1649953.png)

